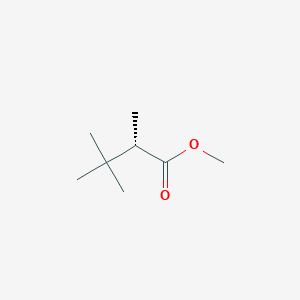
Methyl (2S)-2,3,3-trimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2,3,3-trimethylbutanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from the reaction between methanol and (2S)-2,3,3-trimethylbutanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2S)-2,3,3-trimethylbutanoate can be synthesized through esterification, where (2S)-2,3,3-trimethylbutanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The ester is then separated from the reaction mixture through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2,3,3-trimethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (2S)-2,3,3-trimethylbutanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: (2S)-2,3,3-trimethylbutanoic acid and methanol.
Reduction: (2S)-2,3,3-trimethylbutanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Methyl (2S)-2,3,3-trimethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2,3,3-trimethylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl (2S)-2,3,3-trimethylbutanoate can be compared with other esters such as ethyl acetate, methyl butanoate, and isopropyl acetate. These compounds share similar chemical properties but differ in their molecular structures and specific applications. This compound is unique due to its specific structure, which imparts a distinct fruity odor and makes it particularly valuable in the flavor and fragrance industry.
List of Similar Compounds
- Ethyl acetate
- Methyl butanoate
- Isopropyl acetate
Propiedades
Número CAS |
630403-83-7 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
methyl (2S)-2,3,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3/t6-/m1/s1 |
Clave InChI |
HLKQGJVFPKYPQN-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C(=O)OC)C(C)(C)C |
SMILES canónico |
CC(C(=O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















